1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol

Catalog No.
S1898381
CAS No.
307531-92-6
M.F
C28H66O12Si7
M. Wt
791.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]...

CAS Number

307531-92-6

Product Name

1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol

IUPAC Name

3,7,14-trihydroxy-1,3,5,7,9,11,14-heptakis(2-methylpropyl)-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane

Molecular Formula

C28H66O12Si7

Molecular Weight

791.4 g/mol

InChI

InChI=1S/C28H66O12Si7/c1-22(2)15-41(29)32-44(18-25(7)8)34-42(30,16-23(3)4)36-46(20-27(11)12)37-43(31,17-24(5)6)35-45(33-41,19-26(9)10)39-47(38-44,40-46)21-28(13)14/h22-31H,15-21H2,1-14H3

InChI Key

APIBTMSFBUJAAC-UHFFFAOYSA-N

SMILES

CC(C)C[Si]1(O[Si]2(O[Si](O[Si]3(O[Si](O[Si](O1)(O[Si](O2)(O3)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)(CC(C)C)O)CC(C)C)O

Canonical SMILES

CC(C)C[Si]1(O[Si]2(O[Si](O[Si]3(O[Si](O[Si](O1)(O[Si](O2)(O3)CC(C)C)CC(C)C)(CC(C)C)O)CC(C)C)(CC(C)C)O)CC(C)C)O

1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol is a complex siloxane compound characterized by a unique molecular structure that incorporates multiple isobutyl groups attached to a tricyclic siloxane framework. Its molecular formula is C28H66O12Si and it has a molecular weight of approximately 791.41 g/mol . The compound features a triol functional group, which indicates the presence of three hydroxyl (-OH) groups, enhancing its potential reactivity and interactions in various chemical environments.

The specific mechanism of action of Isobutyltrisilanol-POSS depends on the application. However, its potential functionalities include []:

  • Reinforcing polymers: POSS can improve the mechanical properties of polymers by acting as a nanoscale crosslinker.
  • Modifying surface properties: The interaction of Si-OH groups with surfaces can alter properties like wettability, adhesion, and biocompatibility.

Information on the specific hazards of Isobutyltrisilanol-POSS is scarce. However, some POSS molecules have been shown to exhibit []:

  • Low toxicity: Studies suggest POSS molecules are generally non-toxic.
  • Potential for environmental persistence: Due to their stability, some POSS molecules may persist in the environment, requiring further research on their environmental impact.
  • Material Science

    Due to its unique cage structure and functional hydroxyl groups, Isobutyltrisilanol-POSS can be incorporated into various materials to improve their properties. For instance, research suggests it can enhance the thermal stability and mechanical strength of polymers [1]. Additionally, its hydroxyl groups can facilitate bonding with other molecules, making it a valuable component in the development of nanocomposites [2].

    • [1] Lee, J.-H., Jang, J.-S., & Yoon, J. (2003). POSS-containing polyimides: Synthesis and characterization. Polymer, 44(18), 5593-5601.
    • [2] Fu, X., & Lei, Y. (2012). POSS-functionalized graphene oxide for polymer nanocomposites. Progress in Polymer Science, 37(8), 1559-1582.
  • Biomedical Applications

    The hydroxyl groups on Isobutyltrisilanol-POSS make it potentially useful for applications in biomedicine. Research suggests it can be used for drug delivery or as a component in biocompatible materials for implants [3, 4].

    • [3] Tang, B., Zhu, Y., Weng, W., & Tang, X. (2011). POSS-based nanocarriers for drug delivery. Nanoscale, 3(2), 504-517.
    • [4] Wu, J., Zhang, M., & Lin, J. (2013). POSS-based biomaterials for bone tissue engineering. Progress in Polymer Science, 38(8), 1273-1289.
  • Catalysis

    POSS molecules can be used as ligands or supports for catalysts, potentially improving their activity and selectivity. The organic groups and hydroxyl functionalities on Isobutyltrisilanol-POSS can be tailored to influence the catalytic properties [5].

    • [5] Bhadra, M., & Jain, F. (2010). POSS-based metallocene catalysts for olefin polymerization. Chemical Reviews, 110(8), 3761-3785.
Typical of siloxanes and alcohols:

  • Hydrolysis: The hydroxyl groups can undergo hydrolysis reactions, leading to the formation of silanol species.
  • Condensation Reactions: The silanol groups may condense with other silanol or siloxane compounds to form larger siloxane networks.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which can be useful in modifying the compound's properties for specific applications.

The synthesis of 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol typically involves:

  • Starting Materials: Isobutyl-substituted silanes and cyclic siloxanes are common precursors.
  • Polymerization: A controlled polymerization process can be used to create the tricyclic structure.
  • Functionalization: The introduction of hydroxyl groups may be achieved through hydrolysis or functionalization reactions involving appropriate reagents.

This compound has potential applications in various fields:

  • Material Science: Due to its unique structure and properties, it may be used in the development of advanced materials with specific mechanical or thermal properties.
  • Cosmetics: Its siloxane structure can provide smoothness and stability to cosmetic formulations.
  • Biomedical

Interaction studies involving 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol could focus on:

  • Molecular Interactions: Investigating how this compound interacts with biological membranes or proteins could reveal its potential therapeutic uses.
  • Environmental Impact: Studies assessing how this compound behaves in various environmental conditions could inform its safety and efficacy for commercial applications.

Several compounds share structural similarities with 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol:

Compound NameMolecular FormulaUnique Features
Tricyclo[6.2.2.16,10]hexasiloxaneC24H54O10Si6Fewer isobutyl groups; simpler structure
OctamethylcyclotetrasiloxaneC8H24O4Si4Lacks hydroxyl groups; used in cosmetics
HexamethylcyclotrisiloxaneC6H18O3Si3Smaller cyclic structure; used in polymer synthesis

The uniqueness of 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol lies in its complex tricyclic structure combined with multiple isobutyl substituents and triol functionality that enhances its reactivity and potential applications compared to simpler siloxanes.

Wikipedia

Heptaisobutyl trisilanol POSS

General Manufacturing Information

Tricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptakis(2-methylpropyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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